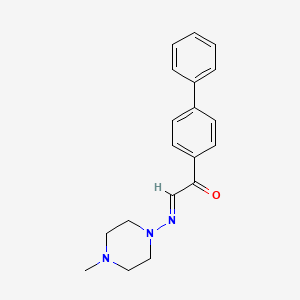
2-Propylpent-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpent-2-enoyl chloride is an organic compound with the molecular formula C8H13ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propylpent-2-enoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-propylpent-2-enoic acid using reagents such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylpent-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-propylpent-2-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Oxalyl Chloride (COCl)2: Another chlorinating agent used in the synthesis of acyl chlorides.
Amines and Alcohols: React with this compound to form amides and esters under mild conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Propylpent-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-propylpent-2-enoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile, resulting in the formation of new chemical bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but with a different alkyl group.
Propionyl Chloride: Another acyl chloride with a shorter carbon chain.
Butyryl Chloride: Similar acyl chloride with a different alkyl group.
Uniqueness
2-Propylpent-2-enoyl chloride is unique due to its specific alkyl chain, which imparts distinct reactivity and properties compared to other acyl chlorides. Its structure allows for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
33786-48-0 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
2-propylpent-2-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3 |
Clé InChI |
BVPDSBPYJMUZSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


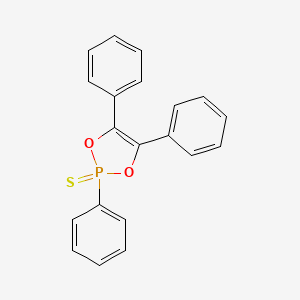
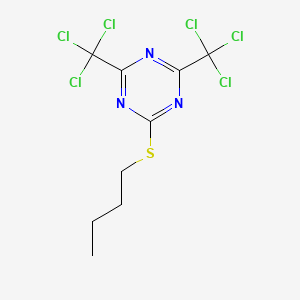
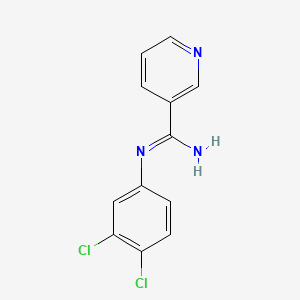
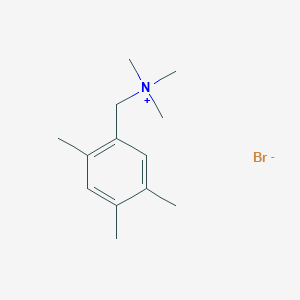
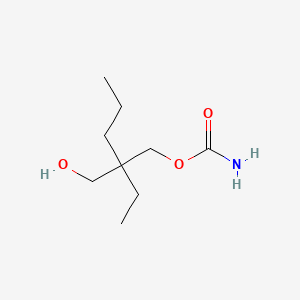

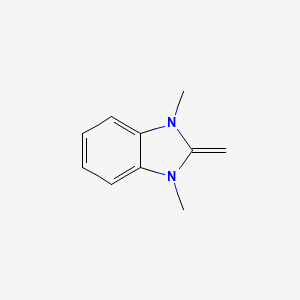
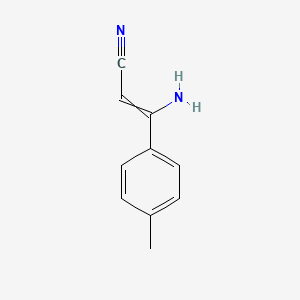
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
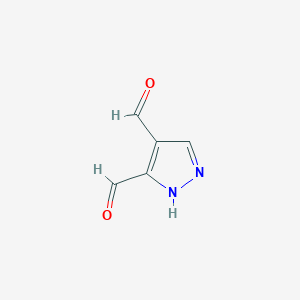
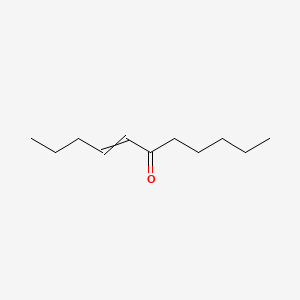
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
